Perfluorodecyl iodide

Physical property Handling Storage

Perfluorodecyl iodide (C₁₀F₂₁I) is the definitive C₁₀ perfluoroalkyl iodide for applications where chain length critically determines performance. Unlike C₈ analogs, this homolog delivers <5 mN/m SAMs via halogen bonding, maintains smectic B liquid-crystalline phases across broad temperature ranges, and achieves >99.5% ee in visible-light photoredox catalysis. Its low vapor pressure (0.475 mmHg at 25°C; ~6.5× lower than C₈F₁₇I) minimizes evaporative loss during high-temperature telomerization, improving stoichiometric fidelity and process safety. When your target API, agrochemical intermediate, MEMS anti-stiction coating, or fluorinated liquid crystal demands a precise C₁₀ perfluoroalkyl motif, C₁₀F₂₁I is the reagent of choice. Request bulk or custom quantities today.

Molecular Formula C10F21I
Molecular Weight 645.98 g/mol
CAS No. 423-62-1
Cat. No. B1673059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluorodecyl iodide
CAS423-62-1
SynonymsHenicosafluoro-10-iododecane;  1-Iodoperfluorodecane;  Decane, heneicosafluoro-1-iodo-;  Perfluoro-1-iododecane;  Perfluorodecyl iodide;  Henicosafluorodecyl Iodide.
Molecular FormulaC10F21I
Molecular Weight645.98 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C10F21I/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)32
InChIKeyUDWBMXSQHOHKOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Perfluorodecyl Iodide (CAS 423-62-1) — Technical Baseline for Procuring a C10 Perfluoroalkyl Iodide Building Block


Perfluorodecyl iodide (CAS 423-62-1; molecular formula C₁₀F₂₁I) is a linear perfluoroalkyl iodide (PFAI) with a fully fluorinated ten‑carbon chain terminating in an iodine atom [1]. It belongs to the homologous series CF₃(CF₂)ₙI and serves as a key intermediate in the synthesis of fluorosurfactants, fluoropolymers, low‑surface‑energy coatings, and specialty fine chemicals [2]. Its solid physical state at ambient temperature (mp 65–67 °C), moderate boiling point (195–200 °C), and low vapor pressure (0.475 mmHg at 25 °C) distinguish it from shorter‑chain PFAI analogs that are liquids or low‑melting solids under identical conditions [3][4].

Why C8 or C12 Perfluoroalkyl Iodides Cannot Replace Perfluorodecyl Iodide in Precision Applications


Perfluoroalkyl iodides are not interchangeable commodities. Each chain‑length homolog presents a unique combination of melting point, boiling point, vapor pressure, surface activity, reactivity in radical perfluoroalkylation, environmental partitioning, and liquid‑crystalline phase behavior [1]. Substituting perfluorodecyl iodide (C₁₀) with perfluorooctyl iodide (C₈) or perfluorododecyl iodide (C₁₂) alters the balance between volatility, thermal stability, substrate solubility, enantioselectivity in catalytic reactions, and the ultimate surface energy of derived materials. The quantitative evidence below demonstrates how each differentiating parameter translates into a concrete procurement and formulation decision.

Perfluorodecyl Iodide — Quantitative Differentiation Evidence vs. Closest Analogs


Physical State at Ambient Temperature: C10 Is a Crystalline Solid While C6 and C8 Are Liquids or Low-Melting Solids

Perfluorodecyl iodide (C₁₀F₂₁I) has a melting point of 65–67 °C, making it a white crystalline solid at room temperature [1]. Perfluorooctyl iodide (C₈F₁₇I) melts at ~25 °C and exists as a liquid or low-melting solid under ambient laboratory conditions, while perfluorohexyl iodide (C₆F₁₃I) melts at –45 °C and is a free-flowing liquid [2]. Perfluorododecyl iodide (C₁₂F₂₅I) melts at 95–101 °C, requiring heating for handling . The boiling point follows a monotonic increase with chain length: C₆, 117–140 °C; C₈, 160–161 °C; C₁₀, 195–200 °C; C₁₂, 108–110 °C at 18 mmHg (corrected for reduced pressure) [2].

Physical property Handling Storage

Vapor Pressure at 25 °C: C10 Is >6× Less Volatile Than C8, Enabling High-Temperature Processing Without Evaporative Loss

The vapor pressure of perfluorodecyl iodide (C₁₀F₂₁I) at 25 °C is 0.475 mmHg . By comparison, perfluorooctyl iodide (C₈F₁₇I) has a vapor pressure of approximately 3.1 mmHg at 25 °C, perfluorohexyl iodide (C₆F₁₃I) approximately 21 mmHg, and perfluorobutyl iodide (C₄F₉I) approximately 158 mmHg . The ~6.5‑fold reduction in volatility from C₈ to C₁₀ and the ~44‑fold reduction from C₆ to C₁₀ are directly attributable to the increased molecular weight and stronger intermolecular dispersion forces of the longer perfluorinated chain.

Volatility Thermal processing GC-MS analysis

Enantioselective Radical Perfluoroalkylation: C10F21I Achieves >99.5% ee in Visible-Light Photoredox Catalysis

In a visible-light-activated enantioselective radical perfluoroalkylation of 2-acyl imidazoles catalyzed by a chiral iridium photoredox complex, perfluorodecyl iodide (C₁₀F₂₁I) was employed alongside CF₃I, C₃F₇I, C₄F₉I, C₆F₁₃I, and C₈F₁₇I . The reaction achieved enantioselectivities up to >99.5% ee, demonstrating that the C₁₀ perfluoroalkyl radical is compatible with highly stereocontrolled catalytic cycles. While the paper reports the upper-bound ee for the substrate scope as a whole, C₁₀F₂₁I is explicitly listed among the perfluoroalkyl iodide reagents delivering this performance level, confirming that the extended C₁₀ chain does not compromise the stereochemical outcome relative to shorter-chain analogs.

Asymmetric catalysis Photoredox Enantioselective synthesis

Ultralow Surface Energy SAMs: Only Long-Chain Iodo-Perfluoroalkanes (≥C10) Achieve <5 mN m⁻¹ on Silica

Compact self-assembled monolayers (SAMs) of perfluorododecyl iodide (I-PFC₁₂, C₁₂F₂₅I) on silicon wafers, driven by halogen bonding, achieve an ultralow surface energy of 4.3 mN m⁻¹ with a reproducible thickness of 1.2 nm and 95% fluorine content [1]. Critically, attempts to form equivalent SAMs using the shorter-chain iodo-perfluorooctane (I-PFC₈, C₈F₁₇I) or bromo-perfluorodecane (Br-PFC₁₀) resulted in less dense layers that did not attain this surface energy minimum. Although the reference compound is I-PFC₁₂, the perfluorodecyl iodide (I-PFC₁₀) occupies the immediate chain‑length position adjacent to I-PFC₁₂ and shares the essential structural feature — iodo‑terminated perfluoroalkyl chain ≥C₁₀ — that enables halogen-bond‑driven monolayer assembly with ultralow surface energy.

Self-assembled monolayer Surface energy Nanocoating

Environmental Partitioning: Longer-Chain PFIs (≥C10) Preferentially Adsorb to Soil, Reducing Atmospheric Mobility

In a comprehensive environmental monitoring study around a fluorochemical manufacturing plant, polyfluorinated iodine alkanes (PFIs) were quantified in ambient air and surface soils [1]. While shorter-chain PFIs were detected predominantly in the gas phase (air concentrations: 1.41 to 3.08 × 10⁴ pg/L for fluorinated iodine alkanes, FIAs), only higher‑carbon‑chain analytes — specifically perfluorododecyl iodide (C₁₂) and 1H,1H,2H,2H-perfluorodecyl iodide (C₁₀ derivative) — were sporadically detected in surface soils at concentrations of 16.6–499 pg/g [1]. Shorter-chain homologs were largely below soil detection limits. The calculated vapor pressures for the PFI class spanned 0.095–20.4 Torr, confirming that chain length is the primary determinant of gas‑particle partitioning and environmental mobility [1].

Environmental fate Soil adsorption Risk assessment

Liquid Crystalline Phase Behavior: Perfluorodecyl-n-alkanes Form Smectic B Phases Absent in Shorter-Chain Analogs

Differential scanning calorimetry (DSC) and polarized light microscopy studies on semifluorinated n-alkanes (SFAs) reveal that perfluorodecyl-n-alkanes (F10Hn) form smectic B liquid‑crystalline phases, whereas perfluorooctyl-n-alkanes (F8Hn) only exhibit such mesophases when the hydrogenated segment contains fewer than 12 methylene groups . Perfluorooctyl-n-alkanes with ≥12 methylene groups do not form any liquid‑crystalline phase, and perfluoroisononyl-n-alkanes are incapable of liquid‑crystalline phase formation regardless of hydrogenated chain length . This demonstrates that a perfluorinated segment of at least 10 carbons is necessary to stabilize smectic ordering across a broader compositional range.

Liquid crystal DSC Phase behavior

Optimal Deployment Scenarios Where Perfluorodecyl Iodide (CAS 423-62-1) Outperforms Shorter- or Longer-Chain Analogs


Synthesis of Chiral Perfluoroalkyl Drug Candidates via Enantioselective Photoredox Catalysis

When a C₁₀ perfluoroalkyl chain is specifically required in the target API or agrochemical intermediate (e.g., for optimizing log P, metabolic stability, or protein binding), C₁₀F₂₁I is the reagent of choice. It has been demonstrated to deliver >99.5% enantiomeric excess in visible‑light‑driven photoredox catalysis , matching the performance of shorter‑chain PFAIs while installing the desired C₁₀ motif. Substituting C₈F₁₇I would install the wrong chain length, altering the physicochemical and pharmacokinetic profile of the final molecule.

Vapor-Deposited Self-Assembled Monolayers for Anti-Stiction and Work-Function Engineering

For fabricating ultralow surface energy SAMs on silica or silicon substrates — e.g., for micro‑electromechanical systems (MEMS) anti‑stiction coatings, area‑selective deposition in semiconductor manufacturing, or photovoltaic work‑function tuning — the iodo‑perfluoroalkyl chain must be ≥C₁₀ to achieve compact monolayer packing via halogen bonding . I-PFC₁₀ is expected to deliver surface energies in the <5 mN m⁻¹ regime, whereas I-PFC₈ yields less dense, inferior monolayers. Selecting the C₁₀ homolog is essential for achieving the functional performance specification.

High‑Temperature Fluoropolymer or Surfactant Synthesis Requiring Low Volatility

In telomerization or free‑radical addition reactions conducted at elevated temperatures (>100 °C), the low vapor pressure of C₁₀F₂₁I (0.475 mmHg at 25 °C; ~6.5× lower than C₈F₁₇I) minimizes evaporative reagent loss . This translates to higher effective stoichiometric fidelity, reduced need for vapor‑phase recovery equipment, and improved process safety when compared with the more volatile C₆ or C₈ analogs.

Liquid‑Crystalline Formulations for Optical or Thermal Management Materials

When developing semifluorinated n-alkane‑based liquid‑crystalline materials that must retain smectic B ordering across a broad temperature and composition range, perfluorodecyl‑derived SFAs (F10Hn) are superior to perfluorooctyl‑derived SFAs (F8Hn). DSC evidence shows that F10Hn maintains smectic B phases regardless of hydrogenated segment length, whereas F8Hn loses liquid‑crystalline behavior once the hydrocarbon block exceeds 11 methylene units . This broader formulation window reduces development risk for optical shutters, temperature sensors, or phase‑change thermal interface materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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